3-Hydroxy cyclobenzaprine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

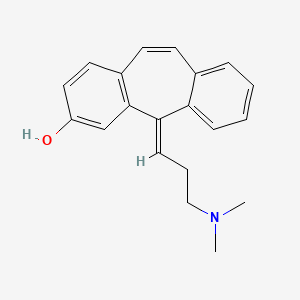

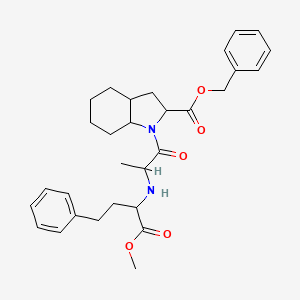

3-ヒドロキシシクロベンザプリン-d6: は、シクロベンザプリンの代謝産物である3-ヒドロキシシクロベンザプリンの重水素化アナログです。シクロベンザプリンは、筋肉のけいれんの治療によく用いられる筋肉弛緩薬です。 重水素化体である3-ヒドロキシシクロベンザプリン-d6は、その安定性と独自の特性のために、科学研究で頻繁に使用されます .

2. 製法

合成経路と反応条件: 3-ヒドロキシシクロベンザプリン-d6の合成は、通常、シクロベンザプリンの重水素化に続いて水酸化を行うことで行われます。このプロセスは、シクロベンザプリン分子に重水素原子を導入することから始まります。これは、重水素ガスまたは重水素化溶媒を用いた触媒交換反応など、さまざまな方法によって達成できます。

工業生産方法: 3-ヒドロキシシクロベンザプリン-d6の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの重水素源と水酸化試薬の使用が含まれます。反応条件は、最終生成物の収率と純度が高いことを保証するために最適化されています。 その後、クロマトグラフィーや結晶化などの技術を使用して、化合物を精製します .

3. 化学反応の分析

反応の種類: 3-ヒドロキシシクロベンザプリン-d6は、次のようなさまざまな化学反応を起こします。

酸化: 水酸基は酸化されてケトンまたはアルデヒドを形成できます。

還元: 化合物は還元されて水酸基が除去され、シクロベンザプリン-d6が形成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主な生成物:

酸化: 3-ケトシクロベンザプリン-d6の形成。

還元: シクロベンザプリン-d6の形成。

4. 科学研究での応用

3-ヒドロキシシクロベンザプリン-d6は、その安定性と独自の特性のために、科学研究で広く使用されています。その用途には、以下のようなものがあります。

化学: 質量分析法や核磁気共鳴(NMR)分光法の基準物質として使用されます。

生物学: その代謝経路と生物系との相互作用について研究されています。

医学: 潜在的な治療効果と、薬物代謝研究のモデル化合物として調査されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-HydroxyCyclobenzaprine-d6 typically involves the deuteration of Cyclobenzaprine followed by hydroxylation. The process begins with the introduction of deuterium atoms into the Cyclobenzaprine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of 3-HydroxyCyclobenzaprine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium sources and hydroxylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions: 3-HydroxyCyclobenzaprine-d6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming Cyclobenzaprine-d6.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Formation of 3-KetoCyclobenzaprine-d6.

Reduction: Formation of Cyclobenzaprine-d6.

Substitution: Formation of halogenated or alkylated derivatives of 3-HydroxyCyclobenzaprine-d6.

科学的研究の応用

3-HydroxyCyclobenzaprine-d6 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Studied for its metabolic pathways and interactions with biological systems.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug metabolism studies.

Industry: Used in the development of new pharmaceuticals and as a stable isotope-labeled compound for various analytical applications

作用機序

3-ヒドロキシシクロベンザプリン-d6の作用機序は、シクロベンザプリンと同様です。それは、主に脳幹を標的にして筋肉の過剰活動を抑える、中枢神経抑制薬として作用します。この化合物は、特に5-HT2受容体であるセロトニン受容体と相互作用して、筋肉弛緩効果を発揮します。 重水素化体である3-ヒドロキシシクロベンザプリン-d6は、さらなる安定性を提供し、その薬物動態と薬力学のより正確な研究を可能にします .

類似化合物との比較

類似化合物:

シクロベンザプリン: 筋肉弛緩薬として使用される親化合物。

3-ヒドロキシシクロベンザプリン: 重水素化されていないアナログ。

N-デスメチルシクロベンザプリン: シクロベンザプリンの代謝産物で、同様の特性を持っています。

シクロベンザプリンN-オキシド: 別の代謝産物で、異なる化学的性質を持っています.

特性

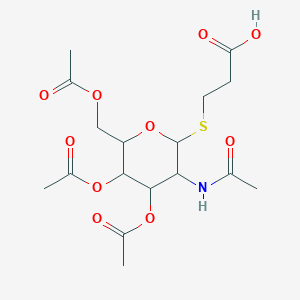

分子式 |

C20H21NO |

|---|---|

分子量 |

291.4 g/mol |

IUPAC名 |

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |

InChI |

InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+ |

InChIキー |

UHLPYBQGKLHIFK-UFWORHAWSA-N |

異性体SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |

正規SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)